Schisandrin
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Overview
Description
Schisandrin is a bioactive lignan compound predominantly found in the fruit of the traditional medicinal plant Schisandra chinensis (Turcz.) Baill. This compound is known for its diverse pharmacological properties, including sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory effects . This compound has been extensively used in traditional Chinese medicine for its liver-protective properties and its ability to enhance physical and mental performance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Schisandrin can be synthesized through various chemical routes. One common method involves the extraction of lignans from Schisandra chinensis using solvents such as methanol or ethanol. The extraction process is often followed by purification steps, including column chromatography and recrystallization .
Industrial Production Methods: In industrial settings, the extraction of this compound is typically performed using ultrasonic extraction or a combination of ultrasonic and microwave techniques. The macroporous resin method is used to purify the extract . These methods ensure a high yield and purity of this compound, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Schisandrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often use halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties.
Scientific Research Applications
Schisandrin has a wide range of scientific research applications:
Chemistry: this compound is used as a reference compound in the study of lignans and their derivatives.
Mechanism of Action
Schisandrin exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: this compound enhances the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Neuroprotective Effects: this compound activates the PI3K/Akt pathway and inhibits NOX2 expression, protecting neurons from oxidative damage.
Hepatoprotective Effects: It modulates the expression of genes involved in liver detoxification and regeneration.
Comparison with Similar Compounds
Schisandrin is part of a group of bioactive lignans found in Schisandra species. Similar compounds include:
This compound B: Known for its neuroprotective and cardioprotective properties.
Schisantherin A: Exhibits anti-inflammatory and hepatoprotective effects.
Deoxythis compound: Has potent antioxidant and anti-cancer activities.
Gomisin A: Known for its hepatoprotective and anti-cancer properties.
Uniqueness of this compound: this compound stands out due to its broad spectrum of pharmacological activities and its significant role in traditional Chinese medicine. Its ability to modulate multiple biological pathways makes it a valuable compound for therapeutic research and applications.
Properties
Molecular Formula |
C24H32O7 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(9S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol |
InChI |
InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13?,24-/m0/s1 |
InChI Key |
YEFOAORQXAOVJQ-PUCHIXIPSA-N |
Isomeric SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@]1(C)O)OC)OC)OC)OC)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
schisandrin schizandrin schizandrol A wuweizisu A |
Origin of Product |
United States |
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